molecular formula C12H13BN2O4 B567277 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid CAS No. 1217500-72-5

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid

Cat. No. B567277
M. Wt: 260.056
InChI Key: DDOPLKCYKQDZCF-UHFFFAOYSA-N
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Description

“2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid” is a chemical compound with the CAS Number: 1217500-72-5 . It has a molecular weight of 260.06 and its molecular formula is C12H13BN2O4 . The IUPAC name for this compound is 2-[(4-methoxybenzyl)oxy]-5-pyrimidinylboronic acid .


Molecular Structure Analysis

The InChI code for “2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid” is 1S/C12H13BN2O4/c1-18-11-4-2-9 (3-5-11)8-19-12-14-6-10 (7-15-12)13 (16)17/h2-7,16-17H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid” are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 514.6±60.0 °C and a predicted density of 1.31±0.1 g/cm3 . It has a predicted pKa value of 5.31±0.18 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Pyrimidine Derivatives

  • Scientific Field : Organic Synthesis
  • Application Summary : Pyrimidine compounds are of great interest in the field of organic synthesis due to their various chemical and biological applications . They are the heterocyclic aromatic compounds similar to benzene and pyridine containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .
  • Methods of Application : There are several methods to synthesize pyrimidine derivatives. For example, one method involves a straightforward one-pot three-components method to produce 2,4-di- and 2,4,6-trisubstituted pyrimidines .
  • Results or Outcomes : Pyrimidine derivatives have a wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive and herbicidal .

Boronic Acids

  • Scientific Field : Sensing Applications
  • Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
  • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
  • Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, such as boronic acids .
  • Methods of Application : The SM coupling reaction involves the oxidative addition of palladium to form a new Pd–C bond, followed by transmetalation with boron .
  • Results or Outcomes : This reaction has been used extensively in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .

HIV-1 Protease Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Boronic acids have been used in the preparation of HIV-1 protease inhibitors .
  • Methods of Application : The specific methods of application would depend on the specific inhibitor being synthesized .
  • Results or Outcomes : These inhibitors can potentially be used as therapeutics for HIV-1 .

Protein Kinase Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Boronic acids have also been used in the preparation of protein kinase inhibitors .
  • Methods of Application : The specific methods of application would depend on the specific inhibitor being synthesized .
  • Results or Outcomes : These inhibitors can potentially be used as cancer therapeutics .

Electrophilic Trapping of Arylmetal Intermediates

  • Scientific Field : Organic Chemistry
  • Application Summary : Boronic acids can be used in electrophilic trapping of arylmetal intermediates with borate esters from aryl halides using Grignard reagents or through lithium–halogen exchange .
  • Methods of Application : The specific methods of application would depend on the specific reaction being performed .
  • Results or Outcomes : This method can be used for the synthesis of various organic compounds .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[2-[(4-methoxyphenyl)methoxy]pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BN2O4/c1-18-11-4-2-9(3-5-11)8-19-12-14-6-10(7-15-12)13(16)17/h2-7,16-17H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOPLKCYKQDZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)OCC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675125
Record name {2-[(4-Methoxyphenyl)methoxy]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid

CAS RN

1217500-72-5
Record name B-[2-[(4-Methoxyphenyl)methoxy]-5-pyrimidinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(4-Methoxyphenyl)methoxy]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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